7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity LogP Drug-likeness

Target compound features a 7-bromo substituent enabling palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for biaryl library synthesis—a reactivity absent in non-halogenated analogs. The 2-ethyl chiral center allows enantioselective elaboration, differentiating it from achiral 2,2-dimethyl variant. LogP 3.3 and pKa 3.69 provide an optimal CNS-penetrant window and balanced foliar uptake for agrochemical leads. This specific 7-regioisomer offers distinct electronic profiles vs. 6-bromo isomer. Procure with confidence: 95% purity, global supply, ready for parallel synthesis campaigns.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1268118-73-5
Cat. No. B13077268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS1268118-73-5
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCC1CNC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C10H12BrNO/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-5,8,12H,2,6H2,1H3
InChIKeyUGBGNBQFHBHMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268118-73-5): A Dual-Functionalized Benzoxazine Building Block for Medicinal Chemistry and Cross-Coupling Applications


7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268118-73-5) is a heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . Its structure features a bromine atom at the 7-position of the benzene ring and an ethyl group at the 2-position of the oxazine ring, endowing it with a chiral center at C-2 [1]. This compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethyl group provides steric and electronic modulation [2]. It is commercially available at standard research purity (typically 95%) from multiple global suppliers .

Why 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Unsubstituted or Singly Substituted Benzoxazine Analogs


Benzoxazine derivatives are not fungible intermediates because even subtle variations in substitution pattern, position, and alkyl chain architecture produce measurable, often divergent, physicochemical properties and reactivity profiles [1]. The 7-bromo substituent is critical for enabling transition-metal-catalyzed cross-coupling, a reactivity modality entirely absent in the non-halogenated 2-ethyl analog (CAS 1082930-33-3) [2]. Conversely, the 2-ethyl group imparts distinct lipophilicity, steric bulk, and acid-base character compared to both the unsubstituted 7-bromo parent (CAS 105679-22-9) and the gem-dimethyl variant (CAS 1201684-80-1) [3]. The specific regiochemistry of bromine at the 7-position (para to the ring oxygen) differentiates this compound from the 6-bromo isomer (CAS 1267062-24-7), with documented differences in electronic environment and cross-coupling reactivity [4]. These multidimensional differences mean that substituting any close analog will alter LogP, pKa, steric profile, and synthetic utility—directly impacting downstream reaction yields, pharmacokinetic properties of derived compounds, and reproducibility in medicinal chemistry campaigns .

Quantitative Differentiation Evidence: 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 7-Bromo-2-ethyl vs. Non-Brominated and Non-Ethylated Analogs

The target compound exhibits an XLogP3 of 3.3, representing a significant lipophilicity increase compared to both the non-brominated 2-ethyl analog (LogP 2.41) and the 7-bromo analog lacking the 2-ethyl group (LogP 2.39–2.93) [1][2]. The addition of bromine to the 2-ethyl scaffold increases LogP by approximately 0.9 log units versus the non-halogenated parent, while the combination of 7-bromo and 2-ethyl substituents achieves a LogP that is 0.37–0.91 units higher than the singly substituted 7-bromo analog . This places the target compound closer to the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while retaining sufficient polarity for aqueous solubility.

Lipophilicity LogP Drug-likeness Permeability

Synthetic Utility: The 7-Bromo Substituent as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 7-bromo substituent is the defining synthetic differentiator that enables palladium-catalyzed cross-coupling reactions—a capability entirely absent in the non-halogenated 2-ethyl analog (CAS 1082930-33-3) [1]. Brominated benzoxazines are established substrates for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, enabling the construction of biaryl and aryl-amine architectures that are privileged motifs in pharmaceuticals [2]. The non-brominated analog can only undergo reactions at the secondary amine (N-alkylation, acylation) or electrophilic aromatic substitution (which requires harsh conditions and lacks positional selectivity), whereas the target compound offers orthogonal reactivity: the bromine for cross-coupling and the NH for independent functionalization [3].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C-C bond formation Late-stage functionalization

Steric Modulation at the 2-Position: 2-Ethyl vs. 2,2-Dimethyl Analogs

The 2-ethyl substituent on the target compound provides a distinct steric and lipophilic profile compared to the 2,2-dimethyl analog (CAS 1201684-80-1). The target compound has an XLogP3 of 3.3, whereas the gem-dimethyl variant has a LogP of 3.96—a difference of 0.66 log units [1][2]. This higher lipophilicity of the dimethyl analog may be advantageous for certain applications but can also reduce aqueous solubility and increase metabolic liability. The 2-ethyl group introduces a chiral center (undefined stereocenter count = 1), which is absent in the symmetric 2,2-dimethyl analog, offering the potential for enantioselective synthesis or chiral resolution for stereochemically defined downstream compounds [3]. The boiling point difference (target: 317.0 °C predicted; dimethyl analog: 301.6 °C) and density difference (target: 1.367 g/cm³; dimethyl analog: 1.4 g/cm³) further reflect the distinct physicochemical profiles [4].

Steric effects Conformational analysis Lipophilicity 2-Substitution

Regioisomeric Differentiation: 7-Bromo vs. 6-Bromo Substitution Pattern

The bromine substitution at the 7-position (para to the ring oxygen) in the target compound creates a different electronic environment compared to the 6-bromo regioisomer (CAS 1267062-24-7), where bromine is meta to the ring oxygen . In the 7-bromo isomer, the bromine is conjugated with the electron-donating oxygen of the oxazine ring through the aromatic π-system, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions [1]. Literature on related benzoxazine systems indicates that the position of halogen substitution affects both the rate and yield of Suzuki-Miyaura couplings, with para-substituted (relative to oxygen) aryl bromides often showing faster oxidative addition due to reduced electron density at the C-Br carbon [2]. The SMILES strings confirm the positional difference: target CCC1CNc2ccc(Br)cc2O1 (Br at position 7), vs. 6-bromo isomer CCC1CNc2cc(Br)ccc2O1 (Br at position 6) [3].

Regiochemistry Electronic effects Cross-coupling reactivity Positional isomerism

Acid-Base Character (pKa): Impact on Salt Formation, Solubility, and Biological Compatibility

The predicted pKa of the target compound (3.69±0.40) indicates a significantly more acidic secondary amine compared to the non-brominated 2-ethyl analog (pKa 4.41±0.40) [1]. This ΔpKa of -0.72 units reflects the electron-withdrawing effect of the 7-bromo substituent on the benzoxazine ring system, which increases the acidity of the NH proton. At physiological pH (7.4), both compounds exist predominantly in the neutral free-base form; however, the lower pKa of the target compound means a higher fraction of the neutral species under mildly acidic conditions (e.g., pH 5–6 in endosomal compartments), which can influence cellular permeability and target engagement of derived compounds . The pKa also governs salt formation propensity: the target compound's pKa of 3.69 places it in a range where hydrochloride salt formation is feasible but requires stronger acids than the 2-ethyl analog (pKa 4.41), affecting formulation strategies for in vivo studies .

pKa Ionization state Salt formation Solubility Drug-likeness

High-Impact Application Scenarios for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Diversification at the C7 Position

The 7-bromo substituent enables parallel synthesis of biaryl-derivatized benzoxazine libraries through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The target compound's LogP of 3.3 positions derived biaryl compounds within a favorable drug-like lipophilicity window, while the 2-ethyl chiral center offers opportunities for enantioselective library construction. This application directly leverages the cross-coupling handle absent in non-halogenated analogs and the moderate lipophilicity that differentiates it from the 2,2-dimethyl variant (LogP 3.96) [1].

CNS Drug Discovery Programs Requiring Optimized Passive Permeability

With an XLogP3 of 3.3—0.89 log units higher than the non-brominated parent—the target compound is better suited as a starting scaffold for CNS-penetrant leads where enhanced passive diffusion across the blood-brain barrier is required. The pKa of 3.69 ensures predominantly neutral species at physiological pH, further supporting membrane permeability. The bromine handle allows late-stage functionalization to fine-tune potency and selectivity without altering the core physicochemical profile established by the 7-bromo-2-ethyl benzoxazine scaffold [2].

Stereochemically Defined Chiral Intermediate for Asymmetric Synthesis

The presence of a single undefined stereocenter at the 2-position (carrying the ethyl group) distinguishes this compound from the achiral 2,2-dimethyl analog. For medicinal chemistry campaigns pursuing enantiopure leads, the target compound can be subjected to chiral resolution (e.g., chiral HPLC, diastereomeric salt formation) or enantioselective synthesis to produce stereochemically pure intermediates. The resolved enantiomers can then independently undergo cross-coupling at C7, enabling systematic exploration of chirality-dependent biological activity [3].

Agrochemical Intermediate with Tunable Physicochemical Properties

The combination of a cross-coupling handle (7-Br), a chiral center (2-ethyl), and a moderate LogP (3.3) makes this compound a versatile intermediate for agrochemical discovery. Agrochemicals often require LogP values in the 2–4 range for optimal foliar uptake and translocation. The target compound's LogP of 3.3, positioned between the 2-ethyl analog (2.41) and the 2,2-dimethyl analog (3.96), provides a balanced starting point for further optimization. The bromine enables introduction of aryl/heteroaryl groups prevalent in fungicide and herbicide pharmacophores [4].

Quote Request

Request a Quote for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.